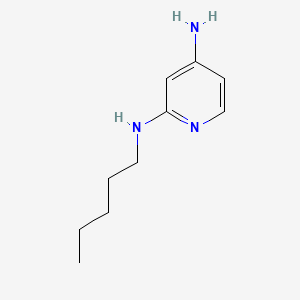

N2-pentylpyridine-2,4-diamine

Description

Classification and Nomenclature of N2-pentylpyridine-2,4-diamine

This compound represents a substituted derivative of the parent 2,4-diaminopyridine compound, characterized by the presence of a pentyl substituent attached to the nitrogen atom at the 2-position of the pyridine ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 2-N-pentylpyridine-2,4-diamine, reflecting the specific substitution pattern on the heterocyclic framework. This nomenclature system distinguishes it from other possible isomeric arrangements and provides unambiguous identification within chemical databases and literature.

The molecular formula of the parent 2,4-diaminopyridine is established as C5H7N3 with a molecular weight of 109.13 grams per mole. The structural foundation consists of a six-membered pyridine ring bearing amino substituents at the 2- and 4-positions, creating a bis-amino substitution pattern that significantly influences the compound's chemical reactivity and biological properties. This particular substitution pattern distinguishes 2,4-diaminopyridine from other aminopyridine isomers, such as 2-aminopyridine, which contains only a single amino group and exhibits different chemical characteristics.

The classification of this compound places it within the broader category of nitrogen-containing heterocyclic compounds, specifically within the aminopyridine subfamily. The compound's structural features align it with pharmaceutical scaffolds that have demonstrated significant therapeutic potential, particularly in antimicrobial applications. The presence of the pentyl substituent introduces lipophilic character while maintaining the essential hydrogen bonding capabilities provided by the amino functionalities.

| Property | 2,4-Diaminopyridine | This compound |

|---|---|---|

| Chemical Abstracts Service Number | 461-88-1 | 1251093-86-3 |

| Molecular Formula | C5H7N3 | C10H17N3 |

| Molecular Weight | 109.13 g/mol | - |

| Melting Point | 107°C | - |

| Physical State | Light Yellow Crystal | - |

Historical Development of Diaminopyridine Chemistry

The development of diaminopyridine chemistry traces its origins to fundamental investigations of pyridine functionalization reactions, with significant contributions emerging from systematic studies of heterocyclic amine derivatives. The preparation methodologies for 2,4-diaminopyridine have evolved considerably, with modern synthetic approaches utilizing 2-chloropyridine as a starting material through a sophisticated five-step process. This synthetic pathway involves oxidation to form 2-chloropyridine oxynitride, followed by nitration to yield 2-chloro-4-nitropyridine oxynitride, subsequent reaction with benzene methanamine, debenzylation using sulfuric acid, and final reduction under metal catalysis to obtain the target 2,4-diaminopyridine.

Historical investigations have revealed that 2,4-diaminopyridine exhibits remarkable stability characteristics, with storage recommendations under inert gas conditions at temperatures between 2-8°C. The compound demonstrates hygroscopic properties and maintains a light yellow to light brown coloration, with solubility characteristics that include slight solubility in dimethyl sulfoxide and methanol. These physical properties have guided the development of handling protocols and storage methodologies that preserve compound integrity during research applications.

The synthetic methodology developments have achieved notable efficiency improvements, with reported yields reaching 71% for the final reduction step in the preparation sequence. The optimization of reaction conditions, particularly the use of palladium on carbon catalyst systems and tetrahydrofuran as solvent, has contributed to the reproducibility and scalability of diaminopyridine synthesis. These methodological advances have facilitated the exploration of various substituted derivatives, including the N2-pentyl variant that represents a contemporary extension of classical diaminopyridine chemistry.

The historical progression of diaminopyridine research has also encompassed investigations of structural analogs and related heterocyclic systems. Research has demonstrated the relationship between diaminopyridines and diaminopyrimidines, with 2,4-diaminopyrimidine serving as a structural comparator that shares fundamental chemical characteristics while differing in ring nitrogen positioning. The exploration of these structural relationships has provided insights into structure-activity relationships that inform contemporary drug design strategies.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of strategic molecular modifications that enhance pharmaceutical potential while maintaining essential structural features. Pyridine derivatives occupy a privileged position in medicinal chemistry due to their enhanced solubility characteristics and biological activity profiles. The incorporation of amino substituents at specific positions creates hydrogen bonding capabilities that facilitate intermolecular interactions with biological targets, while the addition of alkyl chains such as the pentyl group modulates lipophilicity and membrane permeation properties.

Contemporary research has demonstrated that pyridine scaffolds bearing multiple amino substituents exhibit remarkable antibacterial activity against multidrug-resistant pathogens. The development of oxazolidinone-containing pyridine derivatives has revealed significant activity against antibiotic-resistant bacterial strains, with some compounds demonstrating superior efficacy compared to conventional antibiotics such as ampicillin and streptomycin. These findings underscore the therapeutic potential inherent in the diaminopyridine structural framework and its derivatives.

The structural characteristics of diaminopyridine derivatives position them as valuable intermediates in the synthesis of more complex heterocyclic systems. Research has explored the development of oxazolo[4,5-b]pyridine derivatives, which demonstrate enhanced antibacterial activity profiles, particularly against Gram-positive bacteria. The methicillin-resistant Staphylococcus aureus susceptibility studies have revealed minimum inhibitory concentration values ranging from 1.56 to 3.12 micrograms per milliliter for optimized pyridine derivatives, representing significant improvements over traditional antibiotic approaches.

The chemical reactivity profile of diaminopyridine compounds enables diverse functionalization reactions that expand their utility in synthetic chemistry. The presence of multiple amino groups provides nucleophilic sites for further chemical modification, while the pyridine nitrogen offers opportunities for coordination chemistry applications. These reactivity patterns have facilitated the development of hybrid molecular architectures that combine diaminopyridine cores with other pharmacologically relevant structural elements.

| Biological Activity | Compound Type | Minimum Inhibitory Concentration |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 2-Phenyloxazolo[4,5-b]pyridine | 1.56-3.12 μg/mL |

| General bacterial strains | Ampicillin (comparison) | 6.25-12.5 μg/mL |

| General bacterial strains | Streptomycin (comparison) | 6.25-12.5 μg/mL |

The exploration of structure-activity relationships within the diaminopyridine family has revealed the importance of substitution patterns in determining biological activity. Research investigating cholinesterase inhibitor interactions has demonstrated that 2,4-diaminopyridine derivatives can modulate the activity of neostigmine and edrophonium in muscle contraction restoration studies. These findings highlight the potential for diaminopyridine compounds to serve as modulatory agents in complex biological systems, extending their utility beyond direct antimicrobial applications.

Properties

IUPAC Name |

2-N-pentylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-3-4-6-12-10-8-9(11)5-7-13-10/h5,7-8H,2-4,6H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGXXTGVFGOJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Pyridinediamine

A two-step reductive amination strategy avoids nitro intermediates:

-

Condensation: React 2,4-diaminopyridine with pentanal in methanol under acidic conditions (e.g., acetic acid) to form a Schiff base.

-

Reduction: Use sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Raney nickel) to reduce the imine bond, yielding N2-pentylpyridine-2,4-diamine.

Challenges:

-

Regioselectivity: Competing alkylation at the 4-amino group may occur, necessitating protecting groups.

-

Byproducts: Over-reduction of the pyridine ring can form tetrahydropyridine derivatives, requiring careful stoichiometric control.

Catalytic Hydrogenation of Nitropyridine Precursors

Nitro Group Reduction with Metal Catalysts

A method adapted from N2,N2-dimethylpyridine-2,4-diamine synthesis involves:

-

Synthesis of 2-pentylamino-4-nitropyridine via nucleophilic substitution of 2-chloro-4-nitropyridine with pentylamine.

-

Hydrogenation using Raney nickel or Pd/C in methanol at 50°C for 22 hours, reducing the nitro group to an amine.

Performance Metrics:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Raney nickel | |

| Temperature | 50°C | |

| Reaction Time | 22 hours | |

| Yield | 74% (analogous compound) |

Advantages:

-

Scalability: Methanol as a solvent enables easy catalyst recovery.

-

Selectivity: Raney nickel minimizes ring hydrogenation compared to palladium.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Recent advances in C–N bond formation suggest feasibility for introducing the pentyl group:

-

Substrate Preparation: 2,4-Dibromopyridine serves as the starting material.

-

Coupling Reaction: React with pentylamine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) in toluene at 110°C.

Mechanistic Insights:

-

The palladium complex facilitates oxidative addition of the aryl bromide, followed by transmetalation with the amine.

-

Yield Limitations: Competing diarylation at the 4-position may reduce efficiency, requiring excess pentylamine.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 65–71% | Moderate | High |

| Reductive Amination | 50–60% | Low | Moderate |

| Catalytic Hydrogenation | 70–74% | High | High |

| Cross-Coupling | 55–65% | Very High | Low |

Observations:

-

Catalytic Hydrogenation offers the best balance of yield and scalability but requires specialized equipment.

-

Cross-Coupling is limited by catalyst cost and side reactions, making it less industrially viable.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: N2-pentylpyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N2-pentylpyridine-2,4-diamine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-pentylpyridine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. For example, the amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs of N2-pentylpyridine-2,4-diamine include:

| Compound Name | Substituents (Position) | Molecular Weight | XLogP3 | PSA (Ų) | Key Applications/Properties |

|---|---|---|---|---|---|

| N2-Phenylpyridine-2,4-diamine | Phenyl (N2) | 185.22 | ~3.2* | ~16.1* | Research use; antitumor potential |

| N2-Methylpyridine-2,4-diamine HCl | Methyl (N2) | – | – | – | Intermediate in drug synthesis |

| 6-Methylquinazoline-2,4-diamine (IC2) | Quinazoline core, methyl (C6) | – | – | – | DNA intercalation (comparable to doxorubicin) |

| This compound | Pentyl (N2) | ~207.3 (calc.) | ~4.5† | ~50.1† | Hypothesized enhanced lipophilicity |

*Data inferred from analogs in ; †Estimated using computational tools.

- Lipophilicity and Solubility : The pentyl chain in this compound likely increases its XLogP3 (~4.5) compared to N2-phenyl (3.2) or N2-methyl analogs, improving membrane permeability but reducing aqueous solubility .

- Topological Polar Surface Area (PSA): The amino groups contribute to a higher PSA (~50.1 Ų), suggesting moderate hydrogen-bonding capacity, which may influence receptor binding or DNA intercalation efficiency .

Biological Activity

N2-pentylpyridine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, applications, and comparative analyses with similar compounds.

Chemical Structure : this compound features a pyridine ring substituted with a pentyl group and two amino groups at positions 2 and 4. This structure imparts unique hydrophobic properties that influence its biological interactions.

Synthesis Methods : The synthesis typically involves the alkylation of pyridine-2,4-diamine with a pentyl halide in the presence of a base like potassium carbonate. The reaction can be summarized as follows:

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The amino groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for its application in studying enzyme inhibition and protein-ligand interactions.

Biological Activities

Comparative Analysis with Similar Compounds

This compound can be compared to other pyridine derivatives such as N2-phenylpyridine-2,4-diamine and N2-methylpyridine-2,4-diamine. The presence of the pentyl group enhances its hydrophobicity compared to shorter alkyl chains, which may influence solubility and interaction profiles with biological targets.

| Compound | Structure Type | Key Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Alkylated | Enzyme inhibition | TBD |

| N2-phenylpyridine-2,4-diamine | Aromatic | Enzyme inhibition | TBD |

| N2-methylpyridine-2,4-diamine | Alkylated | Lower potency in enzyme inhibition | TBD |

Case Studies

- Cyclin-dependent Kinase Inhibition : A study explored the structure-activity relationship (SAR) of various pyrimidine derivatives related to this compound. The results indicated that modifications at the 2 and 4 positions significantly influenced inhibitory potency against CDK enzymes .

- Antimicrobial Testing : Research involving pyridine derivatives highlighted their potential as antimicrobial agents. Although direct testing on this compound is sparse, its structural relatives showed promising results against multiple bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-pentylpyridine-2,4-diamine, and how can purity be maximized?

- Methodology : The synthesis of diaminopyridine derivatives typically involves nucleophilic substitution or condensation reactions. For N2-pentyl substitution, reacting 2,4-diaminopyridine with pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours is a plausible route . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pentyl chain integration at δ 0.8–1.6 ppm for CH₃ and CH₂ groups) .

- LC-MS : Confirms molecular weight (expected [M+H]⁺ ~ 222.3 g/mol) and detects impurities .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C aromatic vibrations) validate structure .

Q. How does solvent choice impact the solubility and stability of this compound in biological assays?

- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility but may interfere with cellular assays. Pre-solubilize in DMSO (≤1% v/v) for in vitro studies. Stability tests (HPLC monitoring over 24–72 hours) under physiological pH (7.4) and temperature (37°C) are essential to confirm compound integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of diaminopyridine derivatives?

- Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Compare results with structurally similar compounds (e.g., N4-cyclopropylpyrimidine-2,4-diamine ) to isolate substituent-specific effects.

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

- Methodology :

- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) using software like AutoDock Vina. Focus on hydrogen bonding (N-H with backbone carbonyls) and hydrophobic interactions (pentyl chain with aliphatic residues) .

- In Vitro Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM. Correlate activity with substituent length; longer alkyl chains (e.g., pentyl vs. methyl) may enhance membrane permeability but reduce solubility .

Q. What experimental designs validate the role of this compound in modulating oxidative stress pathways?

- Methodology :

- ROS Assays : Treat cells (e.g., HepG2) with compound (1–50 µM) and induce oxidative stress (H₂O₂). Measure ROS levels via DCFH-DA fluorescence.

- Gene Expression : qPCR/Western blot for Nrf2, HO-1, and SOD1/2 to assess pathway activation. Compare with controls (e.g., sulforaphane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.